Ethyl 6-methylsulfonyloxyhexanoate
Description
Ethyl 6-methylsulfonyloxyhexanoate is a sulfonate ester derivative of hexanoic acid, featuring a methylsulfonyloxy (-OSO₂CH₃) group at the sixth carbon of the hexanoate chain and an ethyl ester moiety.
Properties
CAS No. |
124668-93-5 |
|---|---|
Molecular Formula |
C9H18O5S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
ethyl 6-methylsulfonyloxyhexanoate |
InChI |
InChI=1S/C9H18O5S/c1-3-13-9(10)7-5-4-6-8-14-15(2,11)12/h3-8H2,1-2H3 |
InChI Key |
CHMCRBDGDXQXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCOS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Reactivity
The table below compares Ethyl 6-methylsulfonyloxyhexanoate with four structurally related compounds, highlighting differences in functional groups, reactivity, and applications:
Key Comparative Insights
Reactivity
- Sulfonate Esters (Target Compound and Ethyl Methanesulfonate): The methylsulfonyloxy group in this compound and the methanesulfonate group in Ethyl Methanesulfonate are strong leaving groups, making these compounds highly reactive in nucleophilic substitution reactions. Ethyl Methanesulfonate is a well-documented mutagen due to its ability to alkylate DNA .
- Acetoxy Esters (Methyl 6-Acetoxyhexanoate): The acetoxy group (-OAc) is a weaker leaving group, resulting in lower reactivity compared to sulfonates. This makes acetoxy esters more suitable for controlled synthetic steps requiring milder conditions .
- The ketone group may participate in condensation or reduction reactions.
Toxicity and Handling
- Sulfonate esters universally require stringent safety protocols. Ethyl Methanesulfonate mandates OSHA-compliant engineering controls (e.g., ventilation) and PPE (gloves, goggles) due to its mutagenicity . Similar precautions are inferred for this compound.
- Acetoxy and aromatic ketone derivatives pose lower immediate risks but still necessitate standard handling (e.g., avoiding inhalation, skin contact) .
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